molecular formula C19H19N3O3S2 B2422043 2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide CAS No. 717118-42-8

2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide

Cat. No.: B2422043
CAS No.: 717118-42-8
M. Wt: 401.5
InChI Key: DTCRHTFOIFNSPA-UHFFFAOYSA-N
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Description

2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a piperidine sulfonyl group, and a thiophene ring

Scientific Research Applications

2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine sulfonyl intermediate: This step involves the reaction of piperidine with a sulfonyl chloride to form the piperidine sulfonyl chloride.

    Coupling with the phenyl ring: The piperidine sulfonyl chloride is then reacted with a phenyl derivative to form the piperidine sulfonyl phenyl intermediate.

    Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyano source.

    Formation of the thiophene ring: The thiophene ring is introduced through a cyclization reaction involving a suitable thiophene precursor.

    Final coupling: The final step involves coupling the cyano, piperidine sulfonyl phenyl, and thiophene intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The piperidine sulfonyl group may enhance binding affinity through hydrogen bonding and electrostatic interactions. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide: Similar structure but lacks the thiophene ring.

    3-(piperidine-1-sulfonyl)phenylacetonitrile: Similar structure but lacks the cyano group and thiophene ring.

    N-[3-(piperidine-1-sulfonyl)phenyl]thiophene-2-carboxamide: Similar structure but lacks the cyano group.

Uniqueness

2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide is unique due to the presence of all three functional groups: cyano, piperidine sulfonyl, and thiophene. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c20-14-15(12-17-7-5-11-26-17)19(23)21-16-6-4-8-18(13-16)27(24,25)22-9-2-1-3-10-22/h4-8,11-13H,1-3,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCRHTFOIFNSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(=CC3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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